![molecular formula C29H29N5O3 B2560463 2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034274-83-2](/img/structure/B2560463.png)
2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Piperazine rings are often found in compounds with biological activity, including drugs. The benzo[de]isoquinoline-1,3(2H)-dione moiety is a polycyclic aromatic system, which may contribute to the compound’s potential bioactivity.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Therapeutic Agents
The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry, often found in pharmaceuticals with diverse therapeutic actions. For instance, derivatives of this compound have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . Additionally, they have shown potential in treating age-related diseases and as antimicrobials .
Agricultural Chemistry: Pesticides
In agriculture, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities. They have been synthesized and evaluated for their effectiveness against plant diseases and pests. Some derivatives have demonstrated strong antibacterial effects on pathogens like Xanthomonas oryzae , which is significant for protecting crops like rice from bacterial leaf blight and streaks .
Organic Synthesis: Building Blocks
The 1,2,4-oxadiazole structure can rearrange into other heterocycles due to its low aromaticity and the presence of a weak O–N bond. This property is actively employed in organic synthesis, making these compounds valuable as building blocks for creating structurally diverse molecules .
Material Science: Energetic Materials
These heterocycles have been utilized in the development of energetic materials. Their structural properties contribute to the creation of compounds that release energy rapidly, which is crucial for applications such as explosives and propellants .
Optoelectronics: OLEDs and Fluorescent Dyes
In optoelectronics, 1,2,4-oxadiazole derivatives are used in the production of OLEDs (Organic Light-Emitting Diodes) and fluorescent dyes. Their electronic properties make them suitable for use in devices that require light emission with high efficiency .
Chemical Sensing: Sensors
The compound’s derivatives have been applied in the creation of sensors. Due to their reactivity and stability, they can be used to detect various chemical substances, which is essential for environmental monitoring and industrial process control .
Pharmacology: Sirtuin 2 Inhibitors
Some 1,2,4-oxadiazole derivatives have been recognized as Sirtuin 2 inhibitors. Sirtuin 2 is an enzyme involved in aging and metabolism, and its inhibition can be beneficial for treating neurodegenerative diseases and other age-related conditions .
Environmental Chemistry: Insecticides
Lastly, these compounds have found use as insecticides. Their effectiveness in controlling pest populations makes them valuable for maintaining ecological balance and supporting sustainable agricultural practices .
Propiedades
IUPAC Name |
2-[2-[4-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c35-28-23-10-4-8-22-9-5-11-24(27(22)23)29(36)34(28)19-18-32-14-16-33(17-15-32)20-26-30-25(31-37-26)13-12-21-6-2-1-3-7-21/h1-11H,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHGQFGGSUYJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NC(=NO5)CCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


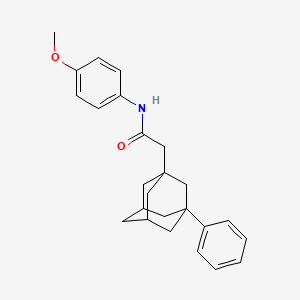

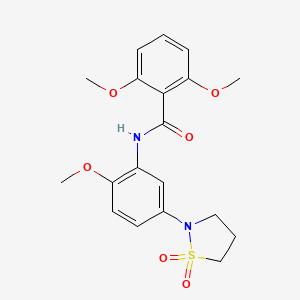
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2560386.png)
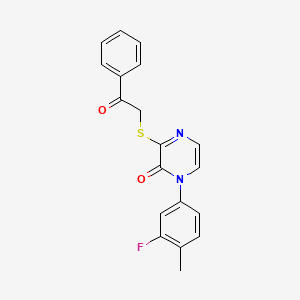
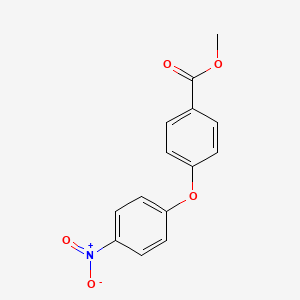
![1,4-Diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B2560389.png)
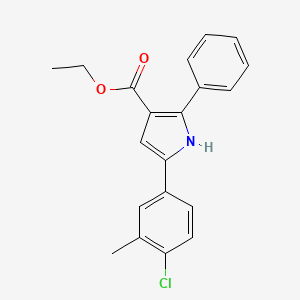
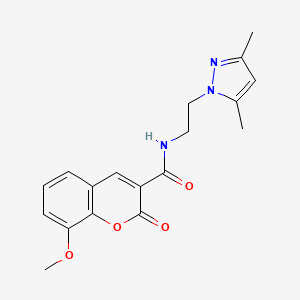

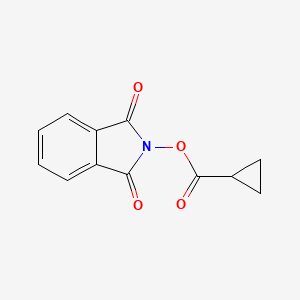

![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)